molecular formula C13H21N3O3 B2878145 1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid CAS No. 1975118-80-9

1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B2878145
CAS No.: 1975118-80-9
M. Wt: 267.329
InChI Key: YYBKRRNTHNUVIJ-UHFFFAOYSA-N
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Description

1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate starting materials, such as 1-methylpyrazole and piperidine derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium cyanoacetate . The process may involve multiple steps, including acylation, cyclization, and hydrolysis .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as the use of transition-metal catalysts and photoredox reactions have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a piperidine moiety makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

IUPAC Name

1-methyl-3-(2-piperidin-1-ylethoxymethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-15-9-11(13(17)18)12(14-15)10-19-8-7-16-5-3-2-4-6-16/h9H,2-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBKRRNTHNUVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCCN2CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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